molecular formula C9H6BrClN2O B1481077 4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine CAS No. 2090879-37-9

4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine

Cat. No.: B1481077
CAS No.: 2090879-37-9
M. Wt: 273.51 g/mol
InChI Key: LAAGJUANXCINOL-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine is a useful research compound. Its molecular formula is C9H6BrClN2O and its molecular weight is 273.51 g/mol. The purity is usually 95%.
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Biological Activity

4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrClN3C_{10}H_{7}BrClN_{3}. The compound features a pyrimidine ring substituted with a bromofuran moiety and a chlorine atom, which contributes to its unique chemical reactivity and biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight276.54 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: In Vitro Testing

In a study published in European Journal of Medicinal Chemistry, the compound was screened for its anticancer activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results demonstrated an IC50 value indicating potent inhibitory effects compared to standard treatments like doxorubicin .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in cancer progression and cellular signaling pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound has also shown potential antimicrobial activity. Research indicates that derivatives of pyrimidine compounds often exhibit significant antibacterial and antimycobacterial effects.

Table 2: Antimicrobial Activity Overview

Microbial StrainActivity Level
Escherichia coliSignificant
Staphylococcus aureusModerate
Mycobacterium tuberculosisSignificant

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the bromofuran moiety enhances its interaction with biological targets, while the chloropyrimidine framework contributes to its pharmacological profile.

Properties

IUPAC Name

4-(5-bromofuran-2-yl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAGJUANXCINOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine
4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine
4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine
4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine
4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine
4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.